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Compound of Interest

Compound Name:
4-(1,3,6,2-Dioxazaborocan-2-

YL)benzonitrile

CAS No.: 1280078-62-7

Cat. No.: B1448129 Get Quote

Executive Summary
4-cyanophenyl MIDA boronate represents a strategic evolution in organoboron chemistry.

Unlike its free boronic acid counterpart—which is prone to protodeboronation and trimerization

(boroxine formation)—the MIDA (N-methyliminodiacetic acid) ester insulates the boron center

from Lewis acidic/basic interactions until activation.

This guide details the "Slow-Release" methodology, a kinetic strategy that synchronizes the

rate of boronic acid release with the rate of the cross-coupling cycle. This prevents the

accumulation of unstable intermediates, maximizing yields in Suzuki-Miyaura reactions.

Additionally, we define the Binary Affinity Purification protocol, leveraging the unique solubility

profile of the MIDA backbone to simplify isolation without HPLC.
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Property Specification

IUPAC Name 4-Cyanophenylboronic acid MIDA ester

CAS Number 1884492-36-7

Molecular Formula C₁₂H₁₁BN₂O₄

Molecular Weight 258.04 g/mol

Appearance White to off-white crystalline powder

Melting Point 255–262 °C

Solubility (High) DMSO, DMF, Acetonitrile, THF, Acetone

Solubility (Low)
Diethyl Ether (

), Water (neutral), Hexanes

Stability Air-stable indefinitely; Compatible with Silica Gel

Handling Directive:

Storage: Store at room temperature in a desiccator. While air-stable, prolonged exposure to

high humidity can initiate slow surface hydrolysis.

Solvent Choice: Do not attempt to dissolve in pure ether or hexanes. For reaction screening,

use anhydrous THF or Dioxane.

Mechanism of Action: The Slow-Release Strategy
The MIDA boronate is chemically inert under anhydrous cross-coupling conditions.[1] It acts as

a "depot," releasing the active boronic acid species only upon hydrolysis.

Fast Release (NaOH): Rapid, bulk generation of boronic acid. Useful for deprotection but

risky for unstable substrates.

Slow Release (

): Gradual hydrolysis. The concentration of free boronic acid remains low (
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), suppressing homocoupling and decomposition pathways while maintaining enough active
species for the Palladium cycle.
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Figure 1: The Slow-Release Kinetic Trap. By limiting the standing concentration of free boronic

acid, the system favors productive cross-coupling over decomposition.

Protocol A: "Slow-Release" Suzuki-Miyaura
Coupling
This protocol is optimized for coupling 4-cyanophenyl MIDA boronate with aryl chlorides or

bromides. The 4-cyano group is electron-withdrawing, which generally stabilizes the C-B bond,

but the MIDA format ensures high fidelity even with challenging partners.

Reagents
Nucleophile: 4-Cyanophenyl MIDA boronate (1.2 – 1.5 equiv)

Electrophile: Aryl Halide (1.0 equiv)[2]

Catalyst: Pd(OAc)₂ (0.05 equiv)

Ligand: SPhos (0.10 equiv) (Note: XPhos is recommended for sterically hindered aryl

chlorides)

Base:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-

inserted">
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(7.5 equiv)

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Procedure
Setup: In a reaction vial equipped with a stir bar, combine the Aryl Halide (1.0 mmol), 4-

Cyanophenyl MIDA boronate (310 mg, 1.2 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and SPhos

(41 mg, 0.10 mmol).

Note: MIDA boronates are air-stable, so weighing can be done on the benchtop.

Solvent Addition: Add 1,4-Dioxane (9.5 mL) and Water (1.9 mL). The total concentration with

respect to the halide should be approx 0.08 M – 0.1 M.

Base Addition: Add solid

(1.59 g, 7.5 mmol).

Why solid base? It acts as a reservoir, maintaining the pH required for slow hydrolysis

without causing immediate bulk deprotection.

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Seal the vial.

Reaction: Heat to 60°C with vigorous stirring for 6–12 hours.

Monitoring: Monitor by TLC or LCMS. The MIDA boronate spot will disappear as it

hydrolyzes and converts to product.

Workup:

Cool to room temperature.[3]

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

Wash combined organics with Brine, dry over
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, and concentrate.

Protocol B: Binary Affinity Purification ("Catch and
Release")
One of the most powerful features of MIDA boronates is their binary affinity for silica gel. They

are highly polar and immobile in ether but mobile in THF/MeCN. This allows for a filtration-

based purification that removes non-polar impurities and polar byproducts without standard

column chromatography.

Use Case: Purifying unreacted MIDA boronate or if the product itself retains the MIDA group (in

iterative synthesis).

The Workflow
Load (Catch): Dissolve the crude mixture in a minimum amount of Acetone/THF, then load

onto a short silica gel pad.

Wash: Flush the column with Diethyl Ether (

) containing 1% MeOH.

Result: Non-polar organic impurities and byproducts elute.[4] The MIDA boronate remains

"caught" at the top of the silica due to its high polarity.

Elute (Release): Switch the solvent system to Tetrahydrofuran (THF) or Acetonitrile (MeCN).

Result: The MIDA boronate is rapidly mobilized and elutes in the solvent front.[5]

Finish: Concentrate the THF fraction to obtain the purified MIDA boronate.
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Figure 2: The "Catch and Release" purification logic based on solvent polarity switching.

Protocol C: Hydrolysis to Free Boronic Acid
If your workflow requires the free 4-cyanophenylboronic acid (e.g., for a different coupling cycle

or titration):

Dissolve: Dissolve 4-cyanophenyl MIDA boronate in THF (0.1 M).

Hydrolyze: Add 1M aqueous NaOH (3 equiv). Stir at 23°C for 15 minutes.

Quench: Add 1M aqueous Phosphate Buffer (pH 7) or dilute HCl to neutralize.

Extract: Extract immediately with Ethyl Acetate. The free boronic acid will partition into the

organic phase.[4]
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Warning: Use immediately. Free 4-cyanophenylboronic acid is less stable than the MIDA

ester.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Conversion
Hydrolysis is too slow (Temp

too low).

Increase Temp to 80°C or

switch base to aqueous NaOH

(Fast Release mode) if the

substrate allows.

Protodeboronation
Hydrolysis is too fast (Base too

strong).

Decrease base concentration

or lower Temp to 45-50°C.

Ensure 5:1 Dioxane:Water

ratio is precise.

Insolubility Wrong solvent for MIDA.

MIDA boronates are insoluble

in Ether/Hexanes. Ensure THF,

Dioxane, or MeCN is used for

the reaction.

Pd Black Precipitate Catalyst decomposition.

Ensure thorough degassing

(sparging). Consider adding

more ligand (SPhos).

References
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release

Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2007, 129, 6716-6717.

Link

Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem." J.

Am. Chem. Soc.2009, 131, 6961-6963. Link

Sigma-Aldrich. "MIDA Boronates Technical Guide." Link

Uno, B. E.; et al. "A General Platform for the Synthesis of 2-Heteroaryl MIDA Boronates."

Angew. Chem. Int. Ed.2011, 50, 928-931. Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja070845z
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja901416p
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Ftechnical-documents%2Ftechnical-article%2Fchemistry-and-synthesis%2Fcross-coupling-reaction%2Fmida-boronates
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fanie.201005391
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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